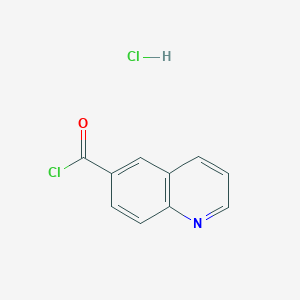

Quinoline-6-carbonyl chloride hydrochloride

Übersicht

Beschreibung

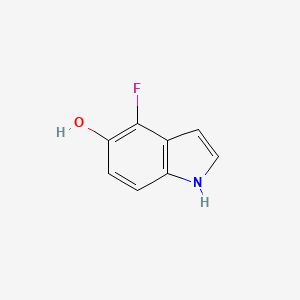

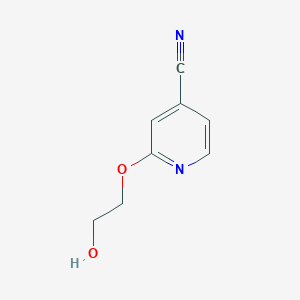

Quinoline-6-carbonyl chloride hydrochloride is a compound used in the field of organic chemistry. It has a molecular weight of 228.08 and its IUPAC name is 6-quinolinecarbonyl chloride hydrochloride .

Synthesis Analysis

Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized for the first time . The review highlights the advances in this area over the past 15 years .

Molecular Structure Analysis

The InChI code for Quinoline-6-carbonyl chloride hydrochloride is 1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .

Physical And Chemical Properties Analysis

Quinoline-6-carbonyl chloride hydrochloride is a powder . It has a molecular weight of 228.08 . The compound is stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates Synthesis

Quinoline-6-carbonyl chloride hydrochloride’s structure, featuring a quinoline backbone and a reactive carbonyl chloride group, makes it an ideal candidate for synthesizing a wide range of pharmaceutical intermediates. These intermediates can be further utilized to create target compounds, potentially leading to the discovery of new therapeutic agents .

Advanced Material Engineering

The unique structure of Quinoline-6-carbonyl chloride hydrochloride can be leveraged to engineer advanced materials with tailored properties. This includes materials with improved thermal stability, enhanced optical characteristics, or superior mechanical performance .

Medicinal Chemistry Applications

Quinoline derivatives are known to interact with various biological targets such as proteins, receptors, and enzymes. This interaction is crucial for the development of novel medication candidates that could address current world health problems .

Agrochemical Applications

The heterocyclic quinoline core is a common structural motif in many synthetic and natural compounds used in agrochemical applications. Substituted quinolines exhibit a wide range of bioactivities, including antimalarial properties .

Industrial Chemistry Applications

Quinoline and its derivatives have significant applications in industrial chemistry due to their versatile nature. They are essential scaffolds for drug discovery leads and play a crucial role in synthetic organic chemistry .

Antibiotic Synthesis

Quinoline-6-carbonyl chloride hydrochloride can be used in the synthesis of quinolone-based antibiotics such as ciprofloxacin and norfloxacin, which are vital in treating bacterial infections .

Catalysis in Organic Synthesis

The compound can also facilitate catalysis in organic synthesis processes. For example, it can be involved in phosphine-catalyzed annulation reactions to produce dihydroquinolines, which are precursors to quinolines .

Safety And Hazards

The safety information for Quinoline-6-carbonyl chloride hydrochloride includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Zukünftige Richtungen

Quinoline and its derivatives have various applications in medicinal and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Eigenschaften

IUPAC Name |

quinoline-6-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRUURIWNYPMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622747 | |

| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-6-carbonyl chloride hydrochloride | |

CAS RN |

158000-98-7 | |

| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)